molecular formula C20H26N2O2 B3727047 N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE

N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B3727047
M. Wt: 326.4 g/mol
InChI Key: VBAOGHBXBHEQQZ-UFFVCSGVSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-18-7-14-8-19(2,11-18)13-20(9-14,12-18)17(24)22-21-10-15-5-3-4-6-16(15)23/h3-6,10,14,23H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOGHBXBHEQQZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=CC=C4O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=CC=C4O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 3,5-dimethyladamantane-1-carbohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other Schiff base hydrazones and contributes to its unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE

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